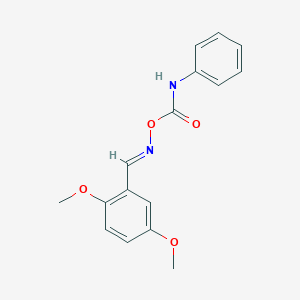
1-benzyl-N'-benzylidene-1,2,3,6-tetrahydro-4-pyridinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N′2,N′6-bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives, which are closely related to the compound , involves characterization techniques such as 1H NMR, Mass Spectroscopy, and Infrared Spectroscopy. The derivatives have been synthesized and analyzed through X-ray single-crystal diffraction analysis, revealing detailed information about their molecular structures (Li et al., 2013).
Molecular Structure Analysis
The crystal structure analysis of these derivatives indicates that they crystallize in different systems with specific space groups and dimensions, providing insights into the molecular arrangement and geometry of similar compounds. For instance, one of the analyzed compounds crystallizes in a monoclinic system with the space group C2/c, highlighting the intricate details of the molecular structure (Li et al., 2013).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, showcasing their reactivity and interaction with other chemical species. For example, co-crystallization and autoxidation processes have been observed in similar compounds, leading to the formation of new chemical structures and complexes (Setshedi et al., 2023).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on synthesizing and analyzing the structure of compounds similar to "1-benzyl-N'-benzylidene-1,2,3,6-tetrahydro-4-pyridinecarbohydrazide." For example, studies have documented the synthesis of N′2,N′6-Bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives and their characterization through NMR, Mass Spectroscopy, and Infrared Spectroscopy. Crystal structure analyses of these compounds have provided insights into their crystallization systems and molecular geometries, highlighting the versatility of these compounds in forming various crystalline structures (Ruixia Li et al., 2013).
Antimicrobial and Insecticidal Activity
Several studies have explored the antimicrobial and insecticidal potentials of 1-benzyl-N'-benzylidene-1,2,3,6-tetrahydro-4-pyridinecarbohydrazide analogs. For instance, the synthesis and evaluation of 4 H -1,2,4 triazole derivatives from 1-(Substituted benzylidene) semicarbazide have shown promising antibacterial efficacy against various bacterial strains and antifungal activity against several fungi. These studies suggest the potential of these compounds in developing new antimicrobial agents (N. Gautam & O. Chourasia, 2010).
Molecular Docking and Screening
The molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been conducted to explore their interactions with target proteins. These studies have demonstrated moderate to good binding energies, suggesting the potential therapeutic applications of these compounds. Additionally, the antimicrobial and antioxidant activities of these compounds have been assessed, revealing their multifunctional applications (E. M. Flefel et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-N-[(E)-benzylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(22-21-15-17-7-3-1-4-8-17)19-11-13-23(14-12-19)16-18-9-5-2-6-10-18/h1-11,15H,12-14,16H2,(H,22,24)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUMFNSXPXQLAN-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C(=O)NN=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC=C1C(=O)N/N=C/C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)


![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)
![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)
![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)